5-(trifluoromethyl)-1,3-oxazolidin-2-one
Description
Contextual Significance of Fluorinated Heterocycles in Synthetic Chemistry
Fluorinated heterocycles are a cornerstone of modern medicinal chemistry and drug discovery. tandfonline.comnih.gov The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF3) group, into heterocyclic structures can dramatically alter the parent molecule's physicochemical properties. beilstein-journals.orgrsc.org These changes often lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. tandfonline.com The C-F bond is the strongest single bond in organic chemistry, which contributes to the metabolic resistance of fluorinated compounds. tandfonline.com
The strategic incorporation of fluorine can modulate the acidity or basicity of nearby functional groups, influencing a molecule's ability to cross cellular membranes and interact with enzymes or receptors. tandfonline.combeilstein-journals.org It is estimated that approximately 85% of all bioactive compounds contain heterocyclic moieties, and about 20% of all pharmaceuticals on the market are fluorinated. tandfonline.comnih.gov This convergence of heterocycles and fluorine chemistry has led to the development of numerous blockbuster drugs. nih.gov The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals due to its ability to increase lipophilicity, which can enhance cell membrane permeability. ossila.com
Importance of the 1,3-Oxazolidin-2-one Scaffold as a Chemical Synthon
The 1,3-oxazolidin-2-one ring system is a privileged scaffold in organic synthesis, most notably for its role as a chiral auxiliary. nih.govresearchgate.net Chiral auxiliaries are stereogenic units temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The oxazolidinone auxiliaries, popularized by David A. Evans, are highly effective in directing stereoselective reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. rsc.orgsigmaaldrich.comwikipedia.org The rigidity of the N-acyloxazolidinone system, often in complex with a Lewis acid, allows for excellent facial discrimination, leading to high diastereoselectivity. researchgate.net
Beyond their use as chiral auxiliaries, oxazolidin-2-ones are also key structural motifs in a number of biologically active compounds, including the linezolid (B1675486) class of antibiotics. nih.govwikipedia.org The synthesis of substituted oxazolidin-2-ones is therefore a significant area of research, with various methods developed for their preparation. organic-chemistry.org These methods often involve the cyclization of amino alcohols with phosgene (B1210022) or its equivalents. wikipedia.orgmdpi.com
Historical Development and Current Research Trajectories for 5-(trifluoromethyl)-1,3-oxazolidin-2-one
The development of methods for the synthesis of fluorinated organic compounds, including those with trifluoromethyl groups, has been a major focus of research since the mid-20th century. tandfonline.com The synthesis of this compound and its derivatives is a more recent area of investigation, driven by the desire to combine the beneficial properties of the trifluoromethyl group with the versatile chemistry of the oxazolidinone scaffold.
Current research on this compound and related structures is focused on several key areas:
Asymmetric Synthesis: Developing stereoselective methods to access enantiomerically pure 5-(trifluoromethyl)-1,3-oxazolidin-2-ones. This is crucial for their application as chiral building blocks and for the synthesis of single-enantiomer pharmaceuticals.
Novel Methodologies: Exploring new synthetic routes to the this compound core, including catalytic and more environmentally benign approaches. nih.gov
Applications in Synthesis: Utilizing this compound as a synthon for the preparation of more complex fluorinated molecules, such as trifluoromethyl-containing amino alcohols and other heterocycles. acs.org
Medicinal Chemistry: Investigating the biological activity of derivatives of this compound, with the expectation that the trifluoromethyl group will impart favorable pharmacological properties. researchgate.net
Scope and Objectives of Research Pertaining to this compound
The primary scope of research on this compound is to explore its potential as a valuable building block in organic synthesis and medicinal chemistry. The key objectives of this research can be summarized as follows:
To develop efficient and stereoselective syntheses of this compound and its derivatives.
To investigate the reactivity of the this compound scaffold in a variety of chemical transformations.
To utilize this compound as a chiral synthon for the asymmetric synthesis of complex, biologically relevant molecules.
To synthesize and evaluate new classes of fluorinated compounds derived from this compound for potential applications in drug discovery and materials science.
The following data table provides an overview of the key chemical entities discussed in this article.
| Compound Name | CAS Number | Molecular Formula | Use/Significance |
| This compound | Not readily available | C4H4F3NO2 | Core compound of interest, chiral building block. |
| Linezolid | 165800-03-3 | C16H20FN3O4 | Oxazolidinone antibiotic. |
| Evans Auxiliaries | Various | Various | Chiral auxiliaries for asymmetric synthesis. wikipedia.org |
| 5-(Trifluoromethyl)-2-pyridone | 33252-63-0 | C6H4F3NO | Fluorinated heterocyclic building block. ossila.com |
| 2-Oxazolidinone (B127357) | 497-25-6 | C3H5NO2 | Parent heterocyclic compound. wikipedia.org |
Properties
CAS No. |
98887-20-8 |
|---|---|
Molecular Formula |
C4H4F3NO2 |
Molecular Weight |
155.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Trifluoromethyl 1,3 Oxazolidin 2 One
Stereoselective Synthesis of 5-(trifluoromethyl)-1,3-oxazolidin-2-one Derivatives
Achieving stereocontrol at the C5 position, which bears the trifluoromethyl group, is critical for many applications. Both enantioselective and diastereoselective strategies have been developed to access stereochemically pure derivatives.
The synthesis of enantiomerically pure 5-(trifluoromethyl)-1,3-oxazolidin-2-ones often relies on the use of chiral starting materials. One of the most direct methods involves starting with enantiopure trifluoromethyl-substituted amino alcohols. For instance, the condensation of serine esters with trifluoroacetaldehyde (B10831) hemiacetal can produce trifluoromethyl-containing oxazolidines, establishing the principle of using chiral amino-acid-derived precursors. nih.govacs.org
Another powerful strategy is the use of chiral aziridines. Enantiomerically pure 2-substituted aziridines can undergo regioselective ring-opening followed by intramolecular cyclization to yield 5-functionalized oxazolidin-2-ones with retention of configuration. bioorg.org This allows the chirality of the aziridine (B145994) precursor to directly control the absolute stereochemistry at the C5 position of the resulting oxazolidinone. bioorg.org
Catalytic asymmetric methods are also prominent. While many examples focus on functionalizing the N-acyl side chain, the principles can be extended. For example, catalytic enantioselective fluorination of 3-substituted oxindoles has been achieved with high enantioselectivity using palladium or nickel catalysts, demonstrating the potential for metal-catalyzed asymmetric introduction of fluorine-containing groups in related heterocyclic systems. acs.org
Diastereoselective methods are employed when a chiral center already exists in the molecule, which then directs the stereochemical outcome of a subsequent reaction. The addition of organolithium species to chiral 2-hydroxymethyl fluorinated oxazolidines (Fox) provides a highly diastereoselective route to β-amino alcohols with a trifluoromethyl group, which are key precursors for the target oxazolidinones. acs.org
In a related context, diastereoselective alkylations controlled by the inherent stereochemistry of an oxazolidinone auxiliary are well-established, particularly for N-acyl derivatives. nih.gov While this applies to the side chain, it highlights the power of substrate-controlled diastereoselectivity. A similar principle can be applied where a chiral center at C4 would direct the introduction of the trifluoromethyl group at C5. The synthesis of 4,5-disubstituted oxazolidin-2-ones has been achieved through combinations of asymmetric aldol (B89426) reactions and Curtius rearrangements, effectively creating two vicinal stereogenic centers with good control. nih.gov
| Method | Chiral Source/Control Element | Key Transformation | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Chiral Precursor Synthesis | Enantiopure 2-substituted aziridine | Regioselective ring-opening and intramolecular cyclization | Retention of configuration at C5 | bioorg.org |
| Chiral Precursor Synthesis | Chiral 2-hydroxymethyl fluorinated oxazolidines (Fox) | Addition of organolithium reagents | High diastereoselectivity | acs.org |
| Asymmetric Aldol/Curtius Reaction | Asymmetric aldol reaction | Formation of β-hydroxy carbonyl intermediate followed by Curtius rearrangement and cyclization | Good to excellent conversion to 4,5-disubstituted oxazolidin-2-ones | nih.gov |
| Catalytic Asymmetric Fluorination | Chiral bis(oxazoline)–copper complex | Fluorination of β-ketoesters | High enantioselectivity (up to >80% ee) | acs.org |
Precursor Design and Derivatization Strategies for the 1,3-Oxazolidin-2-one Core
The synthesis of the core oxazolidinone ring is a foundational step. These heterocyclic structures are commonly synthesized from precursors like amino alcohols or chiral aziridines. bioorg.orgnih.gov The choice of precursor is critical as it dictates the substitution pattern and stereochemistry of the final product.
A prevalent strategy involves the cyclization of 1,2-amino alcohols. nih.gov For the synthesis of the target compound, a precursor such as a β-trifluoromethyl-β-amino alcohol would be ideal. These precursors can be cyclized using reagents like phosgene (B1210022) or its equivalents to form the 2-one carbonyl group. researchgate.net
Chiral oxazolidinones themselves are often used as chiral auxiliaries in asymmetric synthesis. nih.govsigmaaldrich.com These can be prepared from commercially available amino acids, which provides a straightforward entry to enantiomerically pure precursors. nih.gov The functional groups on these precursors can then be manipulated. For example, an oxazolidinone with a carboxylic acid or aldehyde at the C5 position can serve as a handle for the subsequent introduction of the trifluoromethyl group. The synthesis of 5-functionalized oxazolidin-2-ones from chiral aziridines bearing an electron-withdrawing group at the C-2 position is a particularly efficient one-pot method that proceeds with retention of configuration. bioorg.org
Introduction of the Trifluoromethyl Group into Oxazolidinone Scaffolds
The introduction of a trifluoromethyl group is a key step that significantly modulates the properties of the molecule. nih.gov This can be achieved through either nucleophilic or electrophilic trifluoromethylation reactions. wikipedia.orgmdpi.com
Nucleophilic trifluoromethylation involves the reaction of an electrophilic center on the oxazolidinone precursor with a nucleophilic "CF₃⁻" equivalent. A common and effective reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMS-CF₃), often called the Ruppert-Prakash reagent. wikipedia.orgacs.org This approach typically requires a precursor with an electrophilic functional group, such as an aldehyde or ketone, at the C5 position of the oxazolidinone ring. The reaction of TMS-CF₃ with oxazolidin-5-ones has been shown to proceed in excellent yields. acs.org
Another approach involves the radical trifluoromethylation of N-acyl oxazolidinones. nih.gov While this specific method functionalizes the N-acyl group, it demonstrates that radical addition using sources like iodotrifluoromethane (B1198407) can be a viable strategy for introducing a CF₃ group. nih.gov
| Reagent Type | Reagent Name | Typical Precursor | General Conditions | Reference |
|---|---|---|---|---|
| Nucleophilic | (Trifluoromethyl)trimethylsilane (TMS-CF₃) | Carbonyl compounds (ketones, aldehydes) | Fluoride initiator (e.g., TBAF) in THF | wikipedia.orgacs.org |
| Radical | Iodotrifluoromethane (CF₃I) / Et₃B/O₂ | Enolates | Radical initiation | nih.gov |
| Electrophilic | Togni's Reagents (λ³-Iodanes) | Enolates, carbanions | Base-mediated deprotonation of substrate | acs.orgchem-station.com |
| Electrophilic | Umemoto's Reagents (S-(trifluoromethyl)diarylsulfonium salts) | Thiophenolates, electron-rich arenes | Reaction with nucleophilic substrates | chem-station.com |
Electrophilic trifluoromethylation reagents act as a source of an electrophilic "CF₃⁺" synthon. These reagents react with nucleophilic centers, such as enolates or carbanions. acs.org Prominent examples of electrophilic trifluoromethylating agents include hypervalent iodine compounds, often referred to as Togni's reagents, and S-(trifluoromethyl)diarylsulfonium salts, known as Umemoto's reagents. acs.orgchem-station.com
To apply this method to the synthesis of this compound, one would need to generate a nucleophilic carbanion at the C5 position of the oxazolidinone ring. This could be achieved by deprotonation using a strong base. The resulting anion would then attack the electrophilic trifluoromethylating agent. The use of N-acyl oxazolidinones as chiral auxiliaries often involves the generation of a lithium or zirconium enolate, which then attacks an electrophile. nih.govacs.org A similar strategy, involving the formation of an anion at C5 of the oxazolidinone ring itself, would allow for the introduction of the trifluoromethyl group via an electrophilic source. acs.org
Catalytic Methods in Oxazolidinone Ring Formation and Functionalization
Catalytic strategies offer efficient and selective pathways to both construct the core oxazolidinone ring and introduce the critical trifluoromethyl group. These methods often provide advantages in terms of yield, stereocontrol, and milder reaction conditions compared to stoichiometric approaches.
The primary catalytic routes for forming the oxazolidinone ring often involve the coupling of aziridines or related precursors with carbon dioxide. While some conversions of unactivated 2-substituted aziridines with CO2 can proceed without a catalyst, particularly under high-speed ball milling conditions, the use of catalysts is common to enhance efficiency and regioselectivity. capes.gov.brrsc.org For instance, lithium iodide has been effectively used as a catalyst for this transformation. capes.gov.br More advanced catalytic systems, such as novel MCM-41 supported dicationic imidazolium (B1220033) ionic liquids, have also been developed to catalyze the greener and efficient regioselective synthesis of 2-oxazolidinones from aziridines and CO2. researchgate.net Furthermore, organocatalytic methods provide a metal-free alternative. A polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has demonstrated high recyclability and stability in catalyzing the conversion of epoxy amines with CO2 into various 2-oxazolidinone (B127357) scaffolds in a continuous flow system. rsc.org
A key strategy for synthesizing the target compound is the functionalization of a pre-formed oxazolidinone ring. A significant development in this area is the direct, diastereoselective trifluoromethylation of N-acyl oxazolidinones. nih.gov This method utilizes a Ruthenium catalyst, specifically Ru[Ph₃P]₃Cl₂, to facilitate a radical addition process. The reaction is experimentally straightforward and employs inexpensive reagents. nih.gov
The proposed mechanism involves the generation of a zirconium enolate from the starting N-acyl oxazolidinone. Concurrently, the ruthenium(II) catalyst generates a trifluoromethyl radical from an appropriate source like iodotrifluoromethane. This radical then adds to the zirconium enolate. nih.gov This process has been shown to be effective for a variety of N-acyl oxazolidinones, including those derived from unfunctionalized alkanoic acids, with yields often increasing for substrates with β-branching. nih.gov
Table 1: Overview of Catalytic Methods for Oxazolidinone Ring Formation and Functionalization
Tandem and Multicomponent Reactions Incorporating this compound Scaffolds
Tandem and multicomponent reactions (MCRs) represent highly efficient synthetic strategies, enabling the construction of complex molecules like this compound in a single pot by forming multiple chemical bonds sequentially. thieme.de These approaches are prized for their atom economy, reduction of intermediate purification steps, and ability to rapidly generate molecular diversity.
While direct MCR synthesis of this compound is not extensively documented, related methodologies highlight the potential of this approach. A notable example is the visible-light-promoted three-component tandem reaction for synthesizing difluoromethylated oxazolidin-2-imines. researchgate.net This reaction combines aryl allylamines, a difluoromethyl source (2-BTSO₂CF₂H), and isocyanates. A plausible mechanism involves the initial condensation of the allylamine (B125299) and isocyanate, followed by the radical addition of the difluoromethyl group to the allyl moiety, and subsequent intramolecular cyclization to form the oxazolidin-2-imine ring. researchgate.net This demonstrates the feasibility of a multicomponent strategy to build a fluorinated five-membered heterocyclic scaffold.
Another relevant approach involves multi-component cascade reactions for the synthesis of related trifluoromethylated oxazolidines. For instance, the synthesis of 4-methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine (B3051121) can be achieved through reactions involving epoxides, anilines, and glyoxylates, showcasing high atom economy and stereochemical control.
These examples underscore the power of tandem and multicomponent reactions to construct complex heterocyclic systems containing fluorinated substituents. The principles demonstrated in the synthesis of closely related structures, such as fluorinated oxazolidin-2-imines and oxazolidines, provide a strong foundation for developing new MCRs that directly target the this compound scaffold.
Table 2: Examples of Tandem and Multicomponent Reactions for Related Scaffolds
Chemical Reactivity and Mechanistic Investigations of 5 Trifluoromethyl 1,3 Oxazolidin 2 One
Ring-Opening Reactions of the 1,3-Oxazolidin-2-one Moiety
The 1,3-oxazolidin-2-one ring is susceptible to cleavage under various conditions, providing a versatile platform for the synthesis of more complex molecules.
The oxazolidinone ring can be opened by nucleophiles, a reaction often facilitated by the activation of the carbonyl group. A notable example is the synthesis of 5-(hydroxymethyl)oxazolidin-2-ones through a cascade reaction involving the nucleophilic attack of tert-butyl carbonate on an epoxide. acs.org This process, mediated by Boc₂O and triethylamine (B128534) (Et₃N), proceeds via an intermolecular nucleophilic epoxide ring-opening followed by an intramolecular acyl substitution. acs.org The stability of the tert-butyl carbonate, maintained by the presence of Et₃N or an ammonium (B1175870) source, is crucial for the success of this transformation. acs.org Without such stabilization, the carbonate decomposes to tert-butoxide, leading to the formation of tert-butyl carbamate (B1207046) instead. acs.org
The efficiency of this ring-opening is influenced by the electronic nature of substituents on the starting epoxide. Electron-withdrawing groups on an aryl substituent, for instance, enhance the electrophilicity of the epoxide, leading to higher yields of the oxazolidinone product. acs.org
| Starting Material Substituent | Yield (%) |
| p-Methoxy (electron-donating) | Lower Yields |
| m-Methyl (electron-donating) | 72 |
| m-Bromo (electron-withdrawing) | 82 |
| m-Iodo (electron-withdrawing) | 82 |
| o-Bromo (electron-withdrawing) | 91 |
| This table displays the effect of substituent electronic properties on the yield of 5-(hydroxymethyl)oxazolidin-2-one (B1589877) synthesis. acs.org |
Another example of nucleophilic ring-opening involves the use of thiophenol to open N-Boc protected oxazolidine-2-thiones, the sulfur analogs of oxazolidinones. psu.edu
Electrophilic activation of the oxazolidinone ring can lead to various transformations. For instance, N-acylation of aziridines, which can be considered precursors to certain oxazolidinones, generates an activated aziridinium (B1262131) species that can undergo regioselective ring-opening and subsequent intramolecular cyclization to form 5-functionalized oxazolidin-2-ones. bioorg.org
Acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols has also been demonstrated. nih.gov Trifluoromethanesulfonic acid (TfOH) is an effective catalyst for this transformation, leading to the formation of 2-amino ethers. nih.gov
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a key functional group that significantly influences the reactivity of the parent molecule. The synthesis of trifluoromethylated heterocycles often involves the introduction of the CF₃ group at an early stage.
The reaction of CF₃-ynones with sodium azide (B81097) (NaN₃) can be selectively switched to produce either 4-trifluoroacetyltriazoles or 5-CF₃-isoxazoles. nih.gov In ethanol, the reaction yields the triazole, while acid catalysis directs the reaction towards the isoxazole. nih.gov This selectivity is attributed to the reaction mechanism, which can be influenced by the presence of an acid. nih.gov
The trifluoromethyl group can also be introduced via radical reactions. The Togni reagent, a hypervalent iodine compound, serves as a source of the CF₃ radical in the presence of a copper(I) catalyst. beilstein-journals.org This allows for the trifluoromethylation of various substrates, including the formation of β-trifluoromethylated enamines, which can then be converted to trifluoromethylated 2H-azirines. beilstein-journals.org
Functionalization and Derivatization at Peripheral Positions (N-3, C-4, C-5)
The oxazolidinone ring can be functionalized at the nitrogen (N-3), and carbons C-4 and C-5. N-arylation of 2-oxazolidinones can be achieved using palladium-catalyzed coupling with aryl bromides. organic-chemistry.org The success of this reaction is highly dependent on the choice of ligands, bases, and solvents. organic-chemistry.org
Functionalization at the C-5 position is often achieved through reactions of a substituent attached at this position. For example, 5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione is a commercially available derivative that can be used for further synthetic modifications. sigmaaldrich.com The synthesis of 5-trifluoromethylpiperonal from vanillin (B372448) involves a series of reactions including iodination, demethylation, methylene (B1212753) etherification, and a trifluoromethylation reaction. researchgate.net
Mechanistic Elucidation via Experimental and Computational Studies
Understanding the mechanisms of these reactions is crucial for optimizing conditions and designing new synthetic routes.
The involvement of specific intermediates has been proposed and, in some cases, supported by experimental and computational evidence. In the acid-switchable synthesis of trifluoromethylated triazoles and isoxazoles, DFT calculations have been used to support the proposed reaction mechanism. nih.gov
In the synthesis of 5-(hydroxymethyl)oxazolidin-2-ones, mechanistic studies confirmed the role of tert-butyl carbonate as the nucleophile. acs.org The decomposition of this intermediate in the absence of a stabilizing agent highlights its transient nature. acs.org
The reaction of 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones with hexafluoroacetone (B58046) is proposed to proceed through a common intermediate, N-hexafluoroisopropylidene α-amino acids. researchgate.net
Computational studies have also been employed to elucidate the mechanism of the Nef-type rearrangement in the synthesis of pyrrolidinedione derivatives, which involves the migration of an oxygen atom within a nitromethyl group. rsc.org These studies provide insights into the energy barriers of different steps in the reaction pathway. rsc.org
Kinetic Studies of Reactivity
A review of published scientific literature reveals a notable absence of specific kinetic studies focused on the reactivity of 5-(trifluoromethyl)-1,3-oxazolidin-2-one. While research into the synthesis and reactivity of related N-acyl oxazolidinones has provided some mechanistic insights, such as the radical addition of trifluoromethyl groups to zirconium enolates, quantitative kinetic data for the title compound are not available. nih.gov The rate-limiting step in such transformations is often suggested to be the generation of the perfluoroalkyl radical, a key piece of information that guides the development of more efficient perfluoroalkylation processes. nih.gov However, without dedicated studies on this compound, its precise reaction rates, the influence of various catalysts, and the quantitative effects of reaction conditions remain undetermined.
Unexpected Reactivity Patterns and Rearrangements of Trifluoromethylated Oxazolidinones
While direct studies on the unexpected reactivity of this compound are scarce, research on structurally related trifluoromethylated oxazolidinones provides valuable insights into potential reaction pathways. For instance, investigations into 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones have uncovered unexpected reactions when treated with hexafluoroacetone in dimethyl sulfoxide. researchgate.net These reactions lead to a variety of products depending on the substituents on the amino acid precursor, all stemming from a common N-hexafluoroisopropylidene α-amino acid intermediate. researchgate.net
The observed transformations are highly dependent on the nature of the substituent at the 4-position of the oxazolidinone ring. The outcomes of these reactions are summarized below.
| Substituent at C-4 | Product(s) | Reaction Pathway |
|---|---|---|
| H | Trifluoromethyl substituted 1,3-oxazolidine-4-carboxylate | Reaction with hexafluoroacetone leading to ring modification. |
| Alkyl/Aryl | 3-Amino-5,5-bis(trifluoromethyl)-2(5H)-furanone | Rearrangement and cyclization pathway. |
| - | 4-Amino-2,2-bis(trifluoromethyl)-1,3-dioxolanes | Alternative cyclization pathway involving the solvent. |
These findings underscore the complex reactivity of the trifluoromethylated oxazolidinone scaffold, suggesting that the 5-(trifluoromethyl) analogue could also be susceptible to unexpected rearrangements and reactions, particularly when subjected to strong electrophiles or nucleophiles. The presence of the trifluoromethyl group significantly influences the electronic properties of the heterocyclic ring, potentially enabling reaction pathways not observed in their non-fluorinated counterparts. Further studies are necessary to delineate the specific reactivity of this compound.
Spectroscopic Characterization and Structural Analysis of 5 Trifluoromethyl 1,3 Oxazolidin 2 One and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-(trifluoromethyl)-1,3-oxazolidin-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete picture of its molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation
The ¹H and ¹³C NMR spectra are fundamental for confirming the core structure of the oxazolidinone ring and the relative positions of its substituents.
Expected ¹H NMR Spectral Data: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the heterocyclic ring. The proton at the C5 position, being adjacent to the electron-withdrawing trifluoromethyl group, would likely appear as a multiplet at a downfield chemical shift. The two protons at the C4 position would be diastereotopic and are expected to appear as separate multiplets. The N-H proton would present as a broad singlet.
Expected ¹³C NMR Spectral Data: In the ¹³C NMR spectrum, the carbonyl carbon (C2) of the oxazolidinone ring is anticipated to have a characteristic chemical shift in the range of 155-160 ppm. The C5 carbon, directly attached to the trifluoromethyl group, would exhibit a quartet due to coupling with the three fluorine atoms. The C4 carbon would also have a distinct chemical shift.
To illustrate, the reported NMR data for a related derivative, (4S,5R)-4-methyl-5-(4-(trifluoromethyl)phenyl)oxazolidin-2-one, provides insight into the expected chemical shifts.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|---|
| C=O | - | 158.9 | s | - |
| Ar-C | - | 138.9 | s | - |
| Ar-C | - | 130.8 | q | 32.5 |
| Ar-CH | 7.67 | 126.3 | s | - |
| Ar-CH | 7.44 | 125.6 | q | 3.8 |
| CF₃ | - | 123.8 | q | 270.6 |
| C5-H | 5.77 | 80.1 | d | 7.7 |
| C4-H | 4.23–4.29 | 52.1 | m | - |
| CH₃ | 0.82 | 17.6 | d | 6.5 |
| N-H | 5.91 | - | br s | - |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity and stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the C5-H and the C4-H protons would be expected, confirming their vicinal relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for C4 and C5 by correlating them to their attached protons.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule.
For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1750-1780 cm⁻¹ for five-membered cyclic carbamates. The N-H stretching vibration would appear as a broad band around 3200-3400 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and would appear in the region of 1100-1300 cm⁻¹.
Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active, and the symmetric vibrations of the CF₃ group would be particularly prominent in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretching | 3200-3400 | Medium-Broad |
| C-H | Stretching | 2850-3000 | Medium |
| C=O | Stretching | 1750-1780 | Strong |
| C-F | Stretching | 1100-1300 | Strong |
| C-N | Stretching | 1000-1200 | Medium |
| C-O | Stretching | 1000-1200 | Medium |
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₄H₄F₃NO₂), the expected exact mass can be calculated.
The fragmentation pattern in the mass spectrum provides further structural information. For oxazolidinones, common fragmentation pathways involve the cleavage of the heterocyclic ring. researchgate.netnih.gov For the title compound, the loss of the trifluoromethyl group (•CF₃) would be a likely fragmentation pathway, leading to a significant peak in the mass spectrum. Other potential fragmentations could involve the loss of CO₂ or other small neutral molecules.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. For a chiral molecule like this compound, X-ray crystallography of a single enantiomer would establish its absolute configuration (R or S).
Computational and Theoretical Chemistry of 5 Trifluoromethyl 1,3 Oxazolidin 2 One
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and thermodynamic stability of 5-(trifluoromethyl)-1,3-oxazolidin-2-one. These calculations can determine key electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and charge distributions.
The stability of the oxazolidinone ring is influenced by the presence of the highly electronegative trifluoromethyl group. Theoretical calculations on related oxazolidinone structures have shown that the ring itself is a stable moiety. For instance, DFT studies on similar heterocyclic systems have been used to calculate properties like the HOMO-LUMO energy gap, which is a critical indicator of chemical reactivity and stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.
While specific calculations for this compound are not extensively reported in publicly available literature, data from analogous structures, such as 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate, have been subjected to DFT analysis at the B3LYP/6–311G++(d,p) level to understand their molecular orbital characteristics and electrostatic potentials. Such studies provide a framework for understanding the electronic environment of the oxazolidinone core.
Table 1: Representative Theoretical Electronic Properties of an Oxazolidinone-Containing Molecule (Note: Data is for a related quinoline (B57606) derivative containing oxazolidinone rings and serves as an illustrative example of typical computational outputs.)
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.1 eV |
| Energy Gap (HOMO-LUMO) | 4.1 eV |
| Dipole Moment | 5.8 Debye |
Data derived from DFT calculations on a similar complex molecule containing the oxazolidinone moiety.
Conformational Analysis and Energy Landscapes of this compound
Computational conformational searches can map the potential energy surface, identifying the most stable (lowest energy) conformers and the energy barriers between them. Studies on chiral oxazolidinones have demonstrated that the heterocyclic ring is flexible and can adopt different conformations depending on the substituents. For this compound, the bulky and electron-withdrawing CF3 group will play a dominant role in determining the most stable ring pucker and its orientation (pseudo-axial or pseudo-equatorial).
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis and subsequent reactions of this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate reaction pathways and predict reaction outcomes.
The synthesis of related 2-trifluoromethyl-1,3-oxazolidines has been achieved through the condensation of serine esters with trifluoroacetaldehyde (B10831) hemiacetal. While not the 2-one, this provides a basis for understanding the formation of the trifluoromethylated oxazolidine (B1195125) ring.
Furthermore, computational studies have been performed on the trifluoromethylation of N-acyl oxazolidinones. These studies propose a radical addition mechanism to a zirconium enolate, catalyzed by ruthenium. The calculations help to rationalize the observed diastereoselectivity by modeling the transition state structures. Although this reaction involves trifluoromethylation at a different position, the computational approach to understanding the reaction mechanism involving an oxazolidinone ring is directly relevant.
Table 2: Key Steps in a Modeled Trifluoromethylation Reaction of an N-Acyl Oxazolidinone
| Reaction Step | Description | Computational Insight |
| 1 | Formation of Zirconium Enolate | Modeling of reactant and product energies. |
| 2 | Generation of CF3 Radical | Calculation of redox potentials. |
| 3 | Radical Addition to Enolate | Identification of transition state and intermediates. |
| 4 | Product Formation | Determination of reaction stereoselectivity. |
Based on the proposed mechanism for Ru-catalyzed trifluoromethylation of N-acyl oxazolidinones.
Quantitative Structure-Property Relationship (QSPR) Studies on Derivatives
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physicochemical properties. These models can then be used to predict the properties of new, unsynthesized derivatives. For derivatives of this compound, QSPR models could predict properties such as solubility, lipophilicity, or boiling point.
While no specific QSPR studies on derivatives of this compound have been found, the methodology has been applied to a wide range of organic molecules. The process involves calculating a variety of molecular descriptors (e.g., topological, electronic, steric) and using statistical methods like multiple linear regression to build a predictive model. The trifluoromethyl group would be a key descriptor in such a model due to its significant impact on electronic properties and lipophilicity.
Prediction of Spectroscopic Parameters via Theoretical Methods
Theoretical methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.
DFT calculations have been successfully employed to predict the vibrational spectra of related molecules like 5-chloromethyl-2-oxazolidinone. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to aid in the assignment of spectral bands. Similarly, multinuclear NMR chemical shifts have been reported for the related compound 2-(trifluoromethyl)-2-oxazoline, providing a basis for comparison with theoretical predictions.
For this compound, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The predicted ¹⁹F NMR chemical shift would be particularly sensitive to the local electronic environment of the trifluoromethyl group.
Applications of 5 Trifluoromethyl 1,3 Oxazolidin 2 One in Advanced Organic Synthesis
As Chiral Auxiliaries in Asymmetric Transformations
Chiral oxazolidinones are renowned for their role as "chiral auxiliaries," temporary groups that are covalently attached to a substrate to direct the stereochemical outcome of a subsequent reaction. The 5-(trifluoromethyl)-1,3-oxazolidin-2-one, when N-acylated, provides a powerful platform for asymmetric synthesis due to the steric and electronic influence of the trifluoromethyl group on the conformation of the attached acyl chain. scielo.org.mx
This auxiliary is particularly effective in controlling the facial selectivity of enolate reactions. For instance, N-acyl derivatives of this oxazolidinone can undergo highly diastereoselective transformations, including aldol (B89426) additions, alkylations, and conjugate additions. scielo.org.mxresearchgate.net A notable application is the direct asymmetric trifluoromethylation of N-acyl oxazolidinones. In a process catalyzed by ruthenium, zirconium enolates derived from these chiral imides react with perfluoroalkyl iodides to yield α-perfluoroalkylated products with good yields and diastereoselectivity. nih.gov The trifluoromethyl group at the 5-position of the auxiliary plays a crucial role in shielding one face of the enolate, leading to the preferential formation of one diastereomer.
The products of these reactions can be readily converted into valuable chiral building blocks, such as carboxylic acids and alcohols, by cleaving the auxiliary. nih.gov This cleavage is often efficient, and the chiral auxiliary can be recovered in nearly quantitative yields, making the process atom-economical. nih.gov
| Entry | R Group | Yield (%) | dr |
| 1 | CH₂CH(CH₃)₂ | 71 | 90:10 |
| 2 | C(CH₃)₃ | 83 | 95:5 |
| 3 | CH(CH₃)₂ | 65 | 92:8 |
| 4 | Cyclohexyl | 72 | 93:7 |
Table 1: Diastereoselective Trifluoromethylation of N-Acyl Oxazolidinones. nih.gov This table summarizes the results of a Ru-catalyzed trifluoromethylation of various N-acyl oxazolidinones, demonstrating good yields and high diastereomeric ratios (dr).
As Versatile Building Blocks for the Construction of Complex Molecular Architectures
Beyond its use as a transient chiral director, the this compound ring system is a stable, versatile building block for synthesizing more complex molecules, particularly those containing the valuable β-amino-α-trifluoromethyl alcohol motif. nih.govuzh.ch The oxazolidinone can be viewed as a protected form of this amino alcohol, allowing for modifications at the nitrogen atom before the ring is opened to reveal the difunctional core. uzh.ch
The synthesis of optically active 4,5-disubstituted oxazolidin-2-ones can be achieved through a tandem sequence involving an asymmetric aldol reaction followed by a Curtius rearrangement. nih.gov This strategy allows for the direct construction of the oxazolidinone ring with high diastereoselectivity. Although the original study used different auxiliaries, the principle highlights a pathway to complex oxazolidinones. For example, β-hydroxy carbonyl substrates can be converted into the corresponding 4,5-disubstituted oxazolidin-2-ones. nih.gov The trifluoromethyl group at C5 would add significant value to the resulting structures, which are precursors to fluorinated natural product analogues and other bioactive compounds.
The oxazolidinone ring can be opened under various conditions to unmask the underlying trifluoromethylated amino alcohol, which can then be used in further synthetic transformations, such as the construction of peptidomimetics or other heterocyclic systems. uzh.ch
| Entry | R¹ | R² | Yield (%) |
| 1 | C₆H₅ | CH₃ | 86 |
| 2 | 4-MeO-C₆H₄ | CH₃ | 85 |
| 3 | 4-NO₂-C₆H₄ | CH₃ | 91 |
| 4 | 4-CF₃-C₆H₄ | CH₃ | 95 |
| 5 | 2-Naphthyl | CH₃ | 88 |
| 6 | C₆H₅ | C₂H₅ | 89 |
Table 2: Synthesis of 4,5-Disubstituted Oxazolidin-2-ones from β-Hydroxy Carbonyl Precursors. nih.gov This table shows the yields for the conversion of various β-hydroxy imides into oxazolidin-2-ones, illustrating the versatility of the method for different substituents.
Synthesis of Fluorinated Amino Acid and Peptide Derivatives
The incorporation of fluorinated amino acids into peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, modulate conformation, and improve binding affinity. princeton.edu this compound serves as a key precursor for the synthesis of α-amino acids containing a trifluoromethyl group.
The general strategy involves the N-acylation of the oxazolidinone, followed by a stereoselective reaction (as described in section 6.1) to introduce a new stereocenter. Subsequent hydrolysis or hydrogenolysis cleaves the auxiliary, yielding a chiral, non-proteinogenic amino acid derivative. nih.govpsu.edu For example, the asymmetric synthesis and subsequent peptide coupling of non-canonical β-hydroxy and D-amino acids have been demonstrated using oxazolidinone auxiliaries. digitellinc.com
Furthermore, trifluoromethyl-containing oxazolidines, which are structural isomers of the title compound, have been developed as "pseudoprolines." nih.govacs.org These proline surrogates are used in peptide synthesis to introduce kinks and turns, influencing the secondary structure of the peptide chain. The oxazolidine (B1195125) ring is designed to be stable during peptide synthesis and can be carried through multiple synthetic steps. nih.gov By analogy, peptides incorporating the this compound moiety could be synthesized, providing access to novel peptide structures with unique conformational and biological properties imparted by the trifluoromethyl group.
Role in Polymer Chemistry and Materials Science
The introduction of fluorine into polymers can dramatically alter their properties, enhancing thermal stability, chemical resistance, and hydrophobicity. The this compound moiety is an attractive candidate for incorporation into advanced polymer materials.
Ring-opening polymerization (ROMP) is a powerful technique for creating functional polymers from cyclic monomers. rsc.org While various heterocyclic monomers are known to undergo ROMP, the 1,3-oxazolidin-2-one ring is generally characterized by high stability. Currently, the use of this compound as a monomer in ring-opening polymerization is not a widely documented application in the scientific literature. The robustness of the ring system, which is an advantage in its role as a chiral auxiliary, makes it a challenging substrate for ring-opening under typical polymerization conditions.
A more feasible approach for integrating this compound into polymers is as a functional side group. The oxazolidinone unit can be attached to a pre-formed polymer backbone containing reactive handles like hydroxyl or carboxyl groups. Alternatively, a monomer bearing the fluorinated oxazolidinone unit could be synthesized and subsequently copolymerized with other monomers.
The presence of the fluorinated oxazolidinone units along the polymer chain would create functional materials with unique properties. The trifluoromethyl groups would be expected to lower the surface energy of the material, leading to hydrophobic and oleophobic surfaces. This strategy is analogous to the synthesis of polymers with terminal oxazolone (B7731731) groups, which are used as reactive platforms for bioconjugation with amines. rsc.org Similarly, polymers functionalized with the stable this compound could be designed for applications in materials science where the specific recognition properties or the influence of the chiral, fluorinated moiety on the polymer's bulk properties are desired.
Synthesis and Reactivity of Analogs and Derivatives of 5 Trifluoromethyl 1,3 Oxazolidin 2 One
Structural Modifications of the Oxazolidinone Ring System
Modifications to the 1,3-oxazolidin-2-one ring system, a cornerstone of many synthetic and medicinal chemistry programs, have been pursued to generate novel analogs with tailored properties. These modifications can involve ring-opening reactions, ring expansions, or the synthesis of the ring with diverse substituents.
One key approach to modifying the oxazolidinone ring is through stereocontrolled ring-opening reactions. For instance, oxazolidinone-fused aziridines have been shown to undergo ring-opening with various alcohols in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH). nih.gov This reaction provides a pathway to 2-amino ether derivatives, effectively breaking open the oxazolidinone structure to introduce new functionalities.
Another strategy involves the transformation of related heterocyclic systems. For example, the ring contraction of trans-5-hydroxy-1,3-oxazin-2-ones has been studied as a method to produce cis-5-hydroxymethyl-oxazolidinones. researchgate.net This reaction highlights how larger ring systems can be chemically manipulated to form the desired five-membered oxazolidinone core.
The synthesis of the oxazolidinone ring itself can be adapted to introduce a variety of substituents. A general and efficient method for preparing oxazolidinones involves the reaction of epoxides with isocyanates. google.com This cycloaddition can be utilized to incorporate fluoroaliphatic radicals onto the oxazolidinone scaffold, as demonstrated in the synthesis of fluorochemical oxazolidinones. By starting with an epoxide or halohydrin containing a fluoroaliphatic radical, one can generate oxazolidinones with these groups at the 5-position. google.com
Furthermore, ring-opening reactions of N-Boc protected oxazolidinethiones at the C-5 position with nucleophiles like sodium methoxide (B1231860) in the presence of thiophenol have been reported to yield N-Boc protected esters, demonstrating another route to cleave and functionalize the ring system. psu.edu
Table 1: Examples of Structural Modifications of the Oxazolidinone Ring System
| Starting Material | Reagents and Conditions | Product | Key Transformation | Reference |
|---|---|---|---|---|
| Oxazolidinone-fused aziridine (B145994) | Alcohol, cat. TfOH, 25 °C | 2-Amino ether derivative | Ring-opening of fused aziridine and oxazolidinone | nih.gov |
| trans-5-Hydroxy-1,3-oxazin-2-one | Base | cis-5-Hydroxymethyl-1,3-oxazolidin-2-one | Ring contraction | researchgate.net |
| Epoxide with Rf group | Isocyanate | 5-(Fluoroaliphatic radical)-1,3-oxazolidin-2-one | Ring formation | google.com |
| N-Boc-oxazolidinethione | NaOMe, Thiophenol, MeOH | N-Boc protected ester | Ring-opening | psu.edu |
Investigation of Isomeric and Homologous Trifluoromethylated Oxazolidinones
The placement of the trifluoromethyl group on the oxazolidinone ring significantly influences the molecule's chemical and physical properties. Research into isomeric and homologous structures of 5-(trifluoromethyl)-1,3-oxazolidin-2-one has led to the development of new synthetic methodologies and a deeper understanding of structure-activity relationships.
The isomeric 4-(trifluoromethyl)-1,3-oxazolidin-2-one (B182383) has been synthesized and is available commercially. nih.gov While specific synthetic details for this isomer are not extensively published in the primary literature, general methods for oxazolidinone synthesis could be applied. For instance, the reaction of a 3-amino-1,1,1-trifluoropropan-2-ol (B112625) with a carbonylating agent would yield the desired 4-trifluoromethyl isomer. The synthesis of related (4-trifluoromethyl)isoxazoles through a tandem trifluoromethyloximation/cyclization/elimination reaction of α,β-unsaturated carbonyls suggests potential strategies for constructing the 4-CF3 substituted heterocyclic core. nih.gov
Homologous trifluoromethylated oxazolidinones, such as those bearing a perfluoroethyl or a longer perfluoroalkyl chain at the 5-position, have also been synthesized. A general route to such compounds involves the reaction of epoxides or halohydrins containing a fluoroaliphatic radical with organic isocyanates. google.com This method allows for the incorporation of a variety of perfluoroalkyl groups, thereby creating homologous series of these fluorinated heterocycles. A Ru-catalyzed direct thermal perfluoroalkylation of N-acyloxazolidinones has also been developed, providing a method to introduce longer perfluoroalkyl chains, such as a perfluoropropyl group, onto the N-acyl substituent, which can subsequently be cleaved to yield the corresponding perfluoroalkyl-substituted compounds. nih.gov
The investigation of these isomers and homologs is crucial as the position and size of the fluorinated substituent can dramatically alter the molecule's biological activity and chemical reactivity. For example, studies on other oxazolidinone derivatives have shown that positional and geometrical isomerism can have a profound effect on their antibacterial potency. researchgate.net
Table 2: Examples of Isomeric and Homologous Trifluoromethylated Oxazolidinones
| Compound Name | Structure | Synthetic Approach | Reference |
|---|---|---|---|
| 4-(Trifluoromethyl)-1,3-oxazolidin-2-one | Isomer | Reaction of 3-amino-1,1,1-trifluoropropan-2-ol with a carbonylating agent. | nih.gov |
| 4-(Difluoromethyl)-1,3-oxazolidin-2-one | Isomer | Not detailed, but likely from a corresponding difluoromethylated amino alcohol. | nih.gov |
| 5-(Perfluoroalkyl)-1,3-oxazolidin-2-one | Homolog | Reaction of a perfluoroalkyl-substituted epoxide or halohydrin with an isocyanate. | google.com |
| α-(Perfluoropropyl)-N-acyloxazolidinone | Homolog Precursor | Ru-catalyzed perfluoropropylation of an N-acyloxazolidinone. | nih.gov |
Synthesis and Reactivity of Related Fluorinated Heterocycles (e.g., Pseudoprolines)
The synthesis of trifluoromethyl-containing oxazolidines, known as trifluoromethylated pseudoprolines (Tfm-pseudoprolines), has been achieved through the condensation of serine esters with trifluoroacetaldehyde (B10831) ethyl hemiacetal. acs.org These compounds are valuable as proline surrogates and are notable for their configurational and hydrolytic stability. The reaction can be controlled to produce either the trans or cis diastereomer depending on the reaction conditions and the protecting groups on the serine ester. acs.org
These trifluoromethylated pseudoprolines can undergo further reactions, such as N-acylation. acs.org However, the strong electron-withdrawing effect of the trifluoromethyl group decreases the nucleophilicity of the nitrogen atom in the oxazolidine (B1195125) ring, making N-acylation challenging. To overcome this, the use of amino acid chlorides for peptide coupling at the N-terminal position has been shown to be effective. acs.org This allows for the incorporation of Tfm-pseudoprolines into peptide chains.
The reactivity of these fluorinated heterocycles is of significant interest in peptide chemistry. Their incorporation into peptides can induce specific conformational changes due to the stereoelectronic effects of the trifluoromethyl group. researchgate.net The ratio of cis and trans amide bond conformers in dipeptides containing a Tfm-pseudoproline is influenced by the side chain of the preceding amino acid. acs.org
Table 3: Synthesis and N-Acylation of Trifluoromethylated Pseudoprolines
| Reactants | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Serine methyl ester hydrochloride, Trifluoroacetaldehyde ethyl hemiacetal | - | (trans)-(S,S)- and (cis)-(R,S)-pseudoproline esters | 32% (trans), 32% (cis) | acs.org |
| N-Boc-serine methyl ester, Trifluoroacetaldehyde ethyl hemiacetal | PPTS (cat.) | (trans)-(S,S)-N-Boc-pseudoproline ester | 65% | acs.org |
| Diastereomeric mixture of CF3-ΨPro, Fmoc-protected amino acid chloride | - | Diastereomerically pure dipeptide | - | acs.org |
Impact of Substituent Effects on Reactivity and Stereocontrol
The substituents on the oxazolidinone ring and its N-acyl chain play a critical role in directing the reactivity and stereochemical outcome of chemical transformations. Chiral N-acyl oxazolidinones are widely used as auxiliaries to control stereoselectivity in a variety of reactions, including alkylations, aldol (B89426) additions, and halogenations. chempedia.info
In the context of trifluoromethylation, the nature of the N-acyl group on the oxazolidinone has a significant impact on the diastereoselectivity of the reaction. For example, in the Ru-catalyzed radical trifluoromethylation of N-acyloxazolidinones, the diastereoselectivity is controlled by the existing stereochemistry of the oxazolidinone. nih.gov Substrates with a stereogenic center at the β-position of the N-acyl substituent undergo diastereoselective alkylations. nih.gov
The stereoselective α-tertiary alkylation of N-(arylacetyl)oxazolidinones highlights the influence of both the auxiliary and the metal enolate. nih.gov The use of ZrCl4 as a Lewis acid was found to be superior in promoting the reaction, a finding consistent with previous work on the trifluoromethylation of N-acyloxazolidinones. nih.gov The steric hindrance of substituents on the aryl ring of the N-acyl group can also affect the reaction yield. For instance, ortho-substituted aryl substrates resulted in lower yields of the α-tert-butylated product. nih.gov
The choice of base and reaction conditions for the deprotonation of the N-acyl oxazolidinone to form the enolate is also crucial for achieving high diastereoselectivity. The use of sodium bis(trimethylsilyl)amide at low temperatures leads to the formation of a rigidly chelated (Z)-enolate, which then directs the alkylating agent to the less hindered face of the enolate, resulting in high diastereomeric ratios. williams.edu
Table 4: Influence of Substituents on Diastereoselective Reactions of N-Acyl Oxazolidinones
| N-Acyl Oxazolidinone Substrate | Reaction | Reagents and Conditions | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| N-Propionyl-4-benzyl-2-oxazolidinone | Allylation | NaN(TMS)2, allyl iodide, -78 °C | 98:2 | williams.edu |
| N-Acyloxazolidinone with β-branched substituent | Trifluoromethylation | Ru catalyst, CF3I | Good diastereoselectivity | nih.gov |
| N-(Phenylacetyl)oxazolidinone | tert-Butylation | ZrCl4, base, tert-butyl bromide | High diastereoselectivity | nih.gov |
Future Directions and Emerging Research Avenues for 5 Trifluoromethyl 1,3 Oxazolidin 2 One
Development of Sustainable Synthetic Routes and Green Chemistry Methodologies
The future synthesis of 5-(trifluoromethyl)-1,3-oxazolidin-2-one will increasingly be guided by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable feedstocks.
One of the most promising green strategies involves the use of carbon dioxide (CO₂) as a renewable C1 feedstock. mdpi.com The cycloaddition of CO₂ to corresponding trifluoromethyl-substituted aziridines or the reaction with trifluoromethylated amino alcohols presents a highly atom-economical route to the oxazolidinone ring. nih.govresearchgate.net This approach replaces toxic phosgene (B1210022) derivatives traditionally used for carbonyl group insertion. Research should focus on developing catalytic systems that can facilitate this transformation under mild conditions (low pressure and temperature), enhancing both the sustainability and safety of the process. mdpi.comresearchgate.net
Table 1: Comparison of Reagents for Oxazolidinone Synthesis
| Reagent Class | Examples | Advantages | Disadvantages |
| Phosgene Derivatives | Phosgene, Triphosgene | High reactivity | Highly toxic, corrosive, strict handling required |
| Carbonates | Dimethyl carbonate | Lower toxicity | Often requires harsh conditions, lower reactivity |
| Isocyanates | Chlorosulfonyl isocyanate | High reactivity | Moisture sensitive, can be hazardous |
| Carbon Dioxide (CO₂) | Gaseous CO₂ | Abundant, non-toxic, renewable | Low reactivity, often requires high pressure/catalysis |
Another key area is the exploration of biocatalysis . Enzymes, such as halohydrin dehalogenases, have shown potential in the asymmetric synthesis of chiral oxazolidinones from epoxides and cyanate. researchgate.netthieme-connect.comresearchgate.net Future research could involve engineering specific enzymes for the highly regio- and stereo-selective synthesis of enantiomerically pure this compound from prochiral precursors like trifluoromethyl-substituted epoxides. This would provide a green and highly efficient alternative to traditional chiral resolution or asymmetric synthesis methods. researchgate.netresearchgate.net
Exploration of Novel Catalytic Systems for Oxazolidinone Chemistry
The development of novel catalysts is crucial for unlocking more efficient and selective synthetic routes to this compound. Current research in oxazolidinone synthesis points towards several promising catalytic avenues.
Organocatalysis offers a metal-free alternative, reducing the risk of toxic metal contamination in the final product. nih.govacs.org Chiral organocatalysts, such as cinchona alkaloids or proline derivatives, could be developed to catalyze the asymmetric cyclization reactions, yielding enantiopure this compound. nih.gov For instance, bifunctional catalysts could activate both the nucleophile and the electrophile in the ring-forming step, leading to high yields and enantioselectivities under mild conditions. researchgate.net
Transition metal catalysis continues to be a powerful tool. Rhodium(II) catalysts have been effectively used for intramolecular C-H amination to form oxazolidinones. researchgate.netthieme-connect.com Adapting this methodology to suitable trifluoromethylated precursors could provide a direct and efficient route. Similarly, rhodium(I)-catalyzed asymmetric ring-opening of oxabicyclic alkenes with cyanate has been shown to produce chiral oxazolidinones. acs.orgnih.govthieme-connect.com Research into copper-catalyzed reactions, particularly for the incorporation of CO₂, is also a highly active area, with systems often operating under milder conditions than other metals. mdpi.com
Table 2: Emerging Catalytic Systems for Oxazolidinone Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Potential Advantages for 5-(CF₃)-Oxazolidinone |
| Organocatalyst | Polystyrene-supported TBD | Cycloaddition of CO₂ | Metal-free, recyclable, suitable for flow chemistry |
| Biocatalyst | Halohydrin Dehalogenase (HheG) | Epoxide ring-opening | High stereoselectivity, green reaction conditions |
| Rhodium Catalyst | [Rh(cod)Cl]₂ / Chiral Ligand | Asymmetric Ring-Opening | High enantioselectivity, forms complex scaffolds |
| Copper Catalyst | CuBr / Ionic Liquid | Three-component reaction with CO₂ | Low cost, high turnover numbers, works at atm. pressure |
Future work should focus on developing catalysts that are not only highly active and selective but also robust, recyclable, and derived from abundant, non-toxic metals.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering significant advantages in safety, efficiency, and scalability. mtak.huspringerprofessional.debohrium.comnih.gov The synthesis of this compound is well-suited for this technology.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. nih.gov Reactions involving hazardous intermediates or highly exothermic processes can be conducted more safely in microreactors due to the small reaction volumes and superior heat and mass transfer. vapourtec.comnih.gov For example, the introduction of the trifluoromethyl group can sometimes require harsh reagents; a flow setup would mitigate the associated risks. acs.orgresearchgate.net An integrated flow process could combine the synthesis of a trifluoromethylated precursor with the subsequent cyclization to the oxazolidinone in a "telescoped" sequence, eliminating the need for intermediate isolation and purification. mtak.hu
Automated synthesis platforms , which combine flow reactors with robotic handling and real-time analytics (e.g., in-line NMR or IR spectroscopy), will accelerate the discovery and optimization of synthetic routes. nih.gov Such platforms can rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of this compound. This high-throughput experimentation approach will significantly reduce development time and resources.
Advanced Applications in Functional Materials and Chemical Technologies
While the oxazolidinone scaffold is well-established in medicinal chemistry, the unique properties imparted by the trifluoromethyl group open up new possibilities for this compound in materials science and chemical technology.
The high polarity and metabolic stability conferred by the trifluoromethyl group could make this compound a valuable building block for the synthesis of advanced polymers . nih.govnbinno.com For instance, incorporating this moiety into polymer backbones could enhance thermal stability, chemical resistance, and dielectric properties, making them suitable for applications in high-performance electronics or specialty coatings.
Furthermore, chiral derivatives of this compound could be developed as novel chiral auxiliaries or ligands for asymmetric catalysis. The strong electron-withdrawing nature of the CF₃ group can influence the electronic environment of a catalytic center, potentially leading to enhanced reactivity and selectivity in metal-catalyzed transformations. wikipedia.org
In the realm of agrochemicals , the trifluoromethyl group is a common feature in many modern pesticides and herbicides due to its role in increasing bioavailability and metabolic stability. wikipedia.org The this compound scaffold could serve as a novel core structure for the development of new agrochemicals with improved efficacy and environmental profiles.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for introducing the trifluoromethyl group into the oxazolidinone scaffold?
- Methodological Answer : The trifluoromethyl group can be introduced via electrophilic trifluoromethylation (e.g., using Togni’s reagent) or by employing pre-functionalized building blocks like trifluoromethylated aldehydes. For stereochemical control, asymmetric catalysis or chiral auxiliaries (e.g., Evans oxazolidinones) are recommended. Post-synthetic modifications, such as nucleophilic substitution at activated positions, may also be utilized .
Q. How can stereoisomers of 5-(trifluoromethyl)-1,3-oxazolidin-2-one derivatives be resolved during synthesis?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or enzymatic resolution methods are effective for separating enantiomers. X-ray crystallography is critical for absolute configuration determination, as demonstrated in structural studies of related oxazolidinones .
Q. What analytical techniques are essential for characterizing this compound purity and structure?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are standard for confirming molecular composition. Purity should be validated via reverse-phase HPLC (e.g., C18 columns with UV detection at 254 nm). For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) combined with molecular dynamics simulations can map binding interactions. The trifluoromethyl group’s electronegativity and steric bulk often enhance binding affinity to hydrophobic pockets, as seen in Δ-5 desaturase (D5D) inhibitors . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding thermodynamics .
Q. What crystallographic challenges arise in resolving this compound derivatives, and how are they addressed?
- Methodological Answer : Fluorine atoms cause weak diffraction and disorder. High-resolution synchrotron data (e.g., λ = 0.7–1.0 Å) and refinement software (SHELXL) with anisotropic displacement parameters improve model accuracy. Twinning and pseudosymmetry require careful analysis using PLATON or ROTAX .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for pharmacological applications?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with variations in substituents (e.g., aryl, alkyl) at positions 3 and 5. Biological assays (e.g., IC determination against bacterial ribosomes) paired with QSAR modeling identify critical pharmacophores. For example, 3-aryl substitutions enhance antimicrobial activity by improving membrane penetration .
Q. What in silico tools predict the metabolic stability of this compound derivatives?
- Methodological Answer : Software like Schrödinger’s ADMET Predictor or SwissADME models metabolic pathways (e.g., cytochrome P450 oxidation). The trifluoromethyl group typically reduces metabolic clearance by blocking hydroxylation sites, as observed in pharmacokinetic studies of oxazolidinone-based inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
